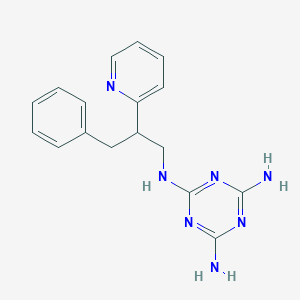![molecular formula C16H19ClN2O2S2 B7431739 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole](/img/structure/B7431739.png)
5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits unique structural and chemical properties that make it a promising candidate for developing new drugs for various diseases.
Mécanisme D'action
The mechanism of action of 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by binding to specific targets, such as enzymes or receptors, and modulating their activity. This binding may occur through various interactions, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its mechanism of action and the specific targets it binds to. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole in lab experiments include its unique structural and chemical properties, which make it a promising candidate for developing new drugs for various diseases. Additionally, this compound has been shown to exhibit potent inhibitory activity against certain enzymes and has potential as an anticancer agent. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and purify it.
Orientations Futures
There are several future directions for research on 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole. One direction is to further investigate its mechanism of action and the specific targets it binds to. This information could be used to develop more effective drugs for various diseases. Another direction is to explore the potential of this compound as an anticancer agent and to optimize its structure to increase its potency and selectivity against cancer cells. Additionally, future research could focus on developing new synthesis methods for this compound that are more cost-effective and scalable for large-scale production.
Méthodes De Synthèse
The synthesis of 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole involves the reaction of 4-(chloromethyl)benzyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-methyl-1,3-thiazole-5-sulfonyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce high yields of the compound with purity suitable for research purposes.
Applications De Recherche Scientifique
The unique structural and chemical properties of 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole make it a promising candidate for developing new drugs for various diseases. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
5-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S2/c1-12-18-11-16(22-12)23(20,21)19-8-6-14(7-9-19)10-13-2-4-15(17)5-3-13/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSOLXHDDPUKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)S(=O)(=O)N2CCC(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-[methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]propan-2-yl]furan-3-carboxamide](/img/structure/B7431665.png)
![5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid](/img/structure/B7431667.png)
![2,5-Dimethyl-7-[2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7431679.png)
![1,6-Dimethyl-4-[2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7431687.png)
![N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide](/img/structure/B7431695.png)
![1-[(4aS,7aS)-6-(1,2-thiazole-3-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7431703.png)
![5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid](/img/structure/B7431719.png)
![3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one](/img/structure/B7431728.png)
![2-[Benzyl-(4,6-diamino-1,3,5-triazin-2-yl)amino]-1-[3-(difluoromethoxy)phenyl]ethanol](/img/structure/B7431750.png)
![N-(6-imidazol-1-ylpyrimidin-4-yl)-N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7431761.png)
![2-N-[(4-methylcyclohexyl)-(2-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431765.png)

![5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide](/img/structure/B7431786.png)
